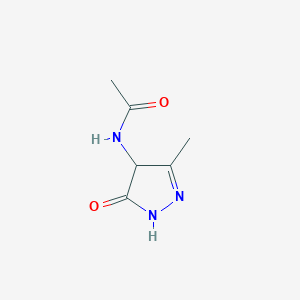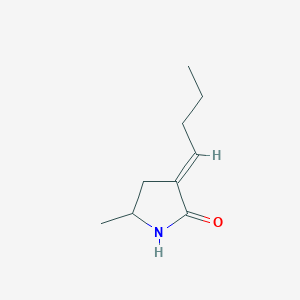copper](/img/structure/B12874855.png)
[Propanedioato(2-)-O,O'](8-quinolinamine-N1,N8)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioato(2-)-O,O’copper is a coordination complex that features copper as the central metal ion coordinated to propanedioate and 8-quinolinamine ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioato(2-)-O,O’copper typically involves the reaction of copper salts with propanedioic acid and 8-quinolinamine under controlled conditions. One common method is as follows:
Starting Materials: Copper(II) acetate, propanedioic acid, and 8-quinolinamine.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature.
Procedure: Copper(II) acetate is dissolved in water or ethanol, followed by the addition of propanedioic acid and 8-quinolinamine. The mixture is stirred for several hours to ensure complete reaction.
Isolation: The resulting complex is isolated by filtration, washed with a suitable solvent, and dried under vacuum.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis.
化学反応の分析
Types of Reactions
Propanedioato(2-)-O,O’copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often acting as a catalyst.
Reduction: The complex can be reduced under specific conditions, altering the oxidation state of the copper ion.
Substitution: Ligand substitution reactions can occur, where the propanedioate or 8-quinolinamine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a base.
Reduction: Sodium borohydride or hydrazine under mild conditions.
Substitution: Various ligands such as phosphines or amines in an appropriate solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(III) complexes, while reduction could produce copper(I) species. Substitution reactions result in new coordination complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, Propanedioato(2-)-O,O’copper is used as a catalyst in organic synthesis, particularly in oxidation and coupling reactions. Its ability to facilitate electron transfer makes it valuable in various catalytic processes.
Biology
The compound has potential applications in biological systems due to its ability to interact with biomolecules. It can be used in studies of metalloproteins and enzyme mimetics, providing insights into the role of metal ions in biological processes.
Medicine
In medicinal chemistry, this copper complex is investigated for its antimicrobial and anticancer properties. The coordination of copper with biologically active ligands like 8-quinolinamine enhances its therapeutic potential.
Industry
Industrially, Propanedioato(2-)-O,O’copper is used in the development of advanced materials, including conductive polymers and metal-organic frameworks. Its catalytic properties are also exploited in various chemical manufacturing processes.
作用機序
The mechanism by which Propanedioato(2-)-O,O’copper exerts its effects involves the coordination of the copper ion with the ligands, facilitating electron transfer and redox reactions. The molecular targets include enzymes and other proteins that interact with metal ions. The pathways involved often relate to oxidative stress and cellular metabolism.
類似化合物との比較
Similar Compounds
Propanedioato(2-)-O,O’copper: Similar structure but with a hydroxy group on the quinoline ligand.
Propanedioato(2-)-O,O’copper: Uses bipyridine instead of quinolinamine.
Propanedioato(2-)-O,O’copper: Features phenanthroline as the ligand.
Uniqueness
Propanedioato(2-)-O,O’copper is unique due to the specific coordination environment provided by the 8-quinolinamine ligand. This configuration imparts distinct electronic and steric properties, influencing its reactivity and applications. The presence of both propanedioate and quinolinamine ligands allows for versatile interactions in catalytic and biological systems.
特性
分子式 |
C12H9CuN2O4- |
|---|---|
分子量 |
308.76 g/mol |
IUPAC名 |
copper;propanedioate;quinolin-8-ylazanide |
InChI |
InChI=1S/C9H7N2.C3H4O4.Cu/c10-8-5-1-3-7-4-2-6-11-9(7)8;4-2(5)1-3(6)7;/h1-6,10H;1H2,(H,4,5)(H,6,7);/q-1;;+2/p-2 |
InChIキー |
RRUYAVLGNQQDIB-UHFFFAOYSA-L |
正規SMILES |
C1=CC2=C(C(=C1)[NH-])N=CC=C2.C(C(=O)[O-])C(=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


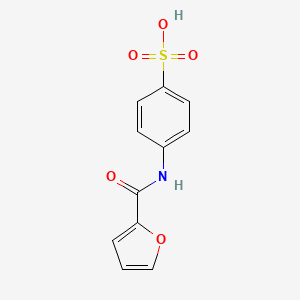
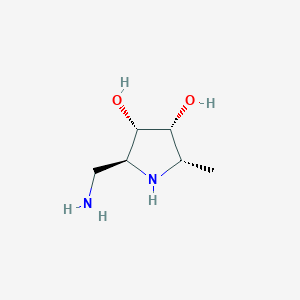
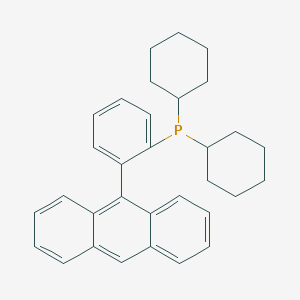
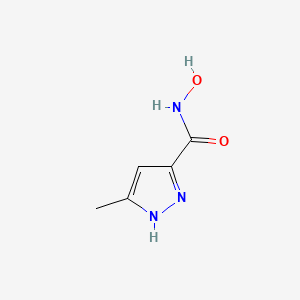
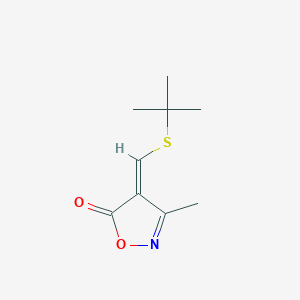
![1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone](/img/structure/B12874808.png)

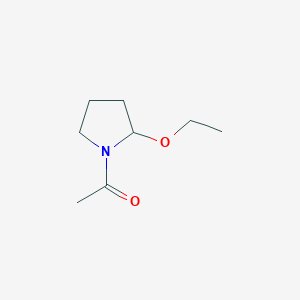
![Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate](/img/structure/B12874819.png)
![(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12874826.png)
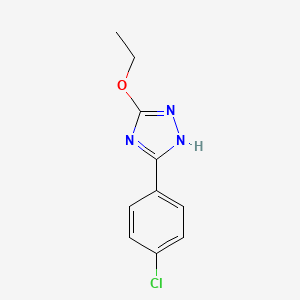
![2-methyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B12874844.png)
